6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
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Overview
Description
6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a complex organic compound with a unique structure that includes a quinoline core fused with a cycloheptane ring and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of 6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine: Lacks the phenyl group, leading to different chemical properties and applications.
6H-dibenzo[b,d]pyran-1-ol: Contains a different core structure, resulting in distinct reactivity and uses
Uniqueness
6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is unique due to its fused ring system and the presence of a phenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C20H20N2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C20H20N2/c21-19-16-11-6-7-13-18(16)22-20-15(10-4-5-12-17(19)20)14-8-2-1-3-9-14/h1-3,6-9,11,13,15H,4-5,10,12H2,(H2,21,22) |
InChI Key |
NKJZWALEDZRCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2C(C1)C4=CC=CC=C4)N |
Origin of Product |
United States |
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